3-Chloropropyl heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropropyl heptanoate is an organic compound with the molecular formula C₁₀H₁₉ClO₂. It is an ester formed from the reaction of 3-chloropropanol and heptanoic acid. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloropropyl heptanoate can be synthesized through the esterification reaction between 3-chloropropanol and heptanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Chloropropyl heptanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be substituted by various nucleophiles, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reaction conditions typically involve the use of a polar aprotic solvent and moderate temperatures.
Hydrolysis: Acidic or basic conditions are used to catalyze the hydrolysis reaction.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, the major products can vary. For example, using hydroxide ions results in the formation of 3-hydroxypropyl heptanoate.
Hydrolysis: The major products are 3-chloropropanol and heptanoic acid.
Scientific Research Applications
3-Chloropropyl heptanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Material Science: It is employed in the modification of surfaces and the preparation of functionalized materials.
Biological Studies: It serves as a model compound in studies related to ester hydrolysis and enzyme-catalyzed reactions.
Mechanism of Action
The mechanism of action of 3-chloropropyl heptanoate involves its reactivity towards nucleophiles and its ability to undergo hydrolysis. The chlorine atom in the compound is susceptible to nucleophilic attack, leading to substitution reactions. Additionally, the ester bond can be cleaved through hydrolysis, resulting in the formation of the corresponding alcohol and acid .
Comparison with Similar Compounds
Similar Compounds
3-Chloropropyl acetate: Similar to 3-chloropropyl heptanoate but with a shorter carbon chain.
3-Chloropropyl butanoate: Another ester with a different carboxylic acid component.
Uniqueness
This compound is unique due to its specific combination of a chlorinated propyl group and a heptanoate ester. This combination imparts distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and material science .
Properties
CAS No. |
88606-69-3 |
---|---|
Molecular Formula |
C10H19ClO2 |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
3-chloropropyl heptanoate |
InChI |
InChI=1S/C10H19ClO2/c1-2-3-4-5-7-10(12)13-9-6-8-11/h2-9H2,1H3 |
InChI Key |
PSGFDTBGMJYBCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.